1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione
Overview
Description
1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione is a useful research compound. Its molecular formula is C11H4Cl6O3 and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione is a complex chlorinated compound with potential biological activities that warrant detailed examination. This article aims to synthesize existing research findings on its biological activity, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its unique tetracyclic framework and multiple chlorine substituents which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H4Cl6O3 |
Molecular Weight | 384.82 g/mol |
CAS Number | 38667-80-0 |
Antimicrobial Activity
Research indicates that compounds similar to hexachloro derivatives exhibit significant antimicrobial properties. A study demonstrated that chlorinated compounds can disrupt microbial cell membranes and inhibit growth.
Case Study:
A recent investigation into the antimicrobial effects of various chlorinated compounds found that hexachloro derivatives showed activity against a range of pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of non-chlorinated analogs, suggesting enhanced potency due to chlorine substitution.
Anticancer Activity
The anticancer potential of hexachloro compounds has been explored in various studies. These compounds may induce apoptosis in cancer cells through multiple mechanisms including oxidative stress and disruption of cellular signaling pathways.
Research Findings:
In vitro studies have shown that hexachloro derivatives can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 0.05 to 0.15 µg/mL depending on the specific cell line tested.
Cell Line | IC50 (µg/mL) |
---|---|
HCT116 | 0.077 |
MCF7 | 0.102 |
Panc-1 | 0.080 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress in cells leading to apoptosis.
- Cell Membrane Disruption : The hydrophobic nature of chlorinated compounds allows them to integrate into lipid membranes disrupting their integrity.
- Enzyme Inhibition : They may inhibit critical enzymes involved in cancer cell metabolism.
Properties
IUPAC Name |
1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl6O3/c12-7-8(13)10(15)2-1(9(7,14)11(10,16)17)3(18)5-6(20-5)4(2)19/h1-2,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYXLXQSWBFNEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)C3C(C1=O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.